1,2,3,4,4a,5-Hexahydronaphthalene
Description
1,2,3,4,4a,5-Hexahydronaphthalene derivatives are partially hydrogenated naphthalene compounds with diverse stereochemical configurations and biological activities. A notable example is (1S,4S,4aS)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5-hexahydronaphthalene (C₁₅H₂₄; molecular weight 204.35 g/mol), a sesquiterpene with three stereocenters . This compound is a stereoisomer of cis-muurola-3,5-diene and has been identified in plant essential oils (e.g., Piper cubeba, Atractylodes macrocephala) and microbial volatile organic compounds (VOCs) . Its antifungal and antioxidant properties make it relevant in pharmacological and agricultural research .
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,2,3,4,4a,5-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5,10H,3-4,6-8H2 |
InChI Key |
IKAACYWAXDLDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CCC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as follows:
C10H8+3H2→C10H14
In this reaction, naphthalene (C10H8) is hydrogenated in the presence of hydrogen gas (H2) to form hexahydronaphthalene (C10H14).
Industrial Production Methods
Industrial production of hexahydronaphthalene follows a similar hydrogenation process but on a larger scale. The reaction is carried out in high-pressure reactors with continuous hydrogen supply and efficient heat management to ensure complete hydrogenation of naphthalene.
Chemical Reactions Analysis
Types of Reactions
Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydrogen atoms on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using metals like platinum or palladium.
Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones such as hexahydro-1-naphthalenone.
Reduction: Formation of more saturated hydrocarbons like decahydronaphthalene.
Substitution: Formation of halogenated derivatives like hexahydro-1-chloronaphthalene.
Scientific Research Applications
Hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydronaphthalene involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can participate in hydrophobic interactions with proteins and other biomolecules, potentially affecting their structure and function. Its chemical reactivity also allows it to undergo transformations that can modulate biological activity.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below compares key structural and stereochemical features of (1S,4S,4aS)-hexahydronaphthalene with related compounds:
Key Observations :
- Stereochemistry : The (1S,4S,4aS) configuration distinguishes the compound from α-cadinene (1S,4aβ,8aα) and cis-muurola-3,5-diene (1R,4R,4aR). These stereochemical variations influence biological activity and interactions with enzymes .
- Substituents : Methyl and isopropyl groups at positions 1, 4, and 7 are conserved in many sesquiterpenes but vary in branching and placement among analogs .
Antifungal Properties
- (1S,4S,4aS)-Hexahydronaphthalene : Exhibits antifungal activity against E. weberi and other fungi, likely through synergistic interactions with other VOCs (e.g., azulene derivatives) .
- cis-Muurola-3,5-diene : Previously documented as antifungal, but its efficacy is context-dependent on microbial co-metabolites .
- α-Cadinene : Found in plant essential oils with broad antimicrobial activity, though individual contributions are poorly characterized .
Antioxidant and Phytochemical Roles
- (1S,4S,4aS)-Hexahydronaphthalene : Identified as a volatile marker in Atractylodes macrocephala after processing, correlating with antioxidant capacity .
- δ-Guaiene : Accumulates in plant husks and seeds, suggesting roles in defense against herbivores or pathogens .
Occurrence in Natural Sources
Analytical Methods : GC-MS is the primary technique for quantifying these compounds, with retention indices (e.g., 1380–1420 on DB-5 columns) aiding identification .
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